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Compound of Interest

Compound Name: D-[13C5]Xylose

CAS No.: 1262683-58-8

Cat. No.: B1146230 Get Quote

Executive Summary
D-[13C5]xylose (uniformly labeled xylose) is a high-fidelity isotopic tracer critical for elucidating

pentose metabolism, particularly in the context of lignocellulosic biofuel production and

metabolic engineering of Saccharomyces cerevisiae and Escherichia coli. Unlike glucose

tracers, which enter metabolism via the upper glycolytic pathway, [13C5]xylose bypasses the

oxidative Pentose Phosphate Pathway (oxPPP) and directly probes the non-oxidative branch

(non-oxPPP) and its integration with glycolysis.

This guide provides a rigorous framework for mapping xylose metabolism.[1] It addresses the

specific challenges of pentose tracing—namely, the rapid scrambling of carbon backbones by

transketolase (TKT) and transaldolase (TAL)—and provides a self-validating workflow for

quantifying metabolic flux.

Theoretical Framework: The Tracer Logic
Why D-[13C5]Xylose?
The utility of D-[13C5]xylose lies in its ability to distinguish between competing catabolic

pathways based on carbon transition patterns (atom mapping).

Pathway Discrimination:

Isomerase Pathway (XI): Converts Xylose
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Xylulose. The C5 skeleton remains intact.

Oxido-Reductase Pathway (XR/XDH): Converts Xylose

Xylitol

Xylulose.[2] This is cofactor-dependent (NADPH/NAD+), creating a redox imbalance that
[13C] flux analysis can quantify by correlating flux with cytosolic redox states.

Phosphoketolase (PK) Pathway: Cleaves Xylulose-5P (C5) directly into Glyceraldehyde-3-

Phosphate (C3) and Acetyl-Phosphate (C2).[3] [13C5]xylose is the only tracer that

definitively identifies this split by generating a distinct M+2 Acetyl-P and M+3 GAP

isotopomer signature, distinct from the complex scrambling of the non-oxPPP.

Metabolic Topology Map
The following diagram illustrates the entry of D-[13C5]xylose and its dispersion through the

non-oxidative PPP. Note the critical node at Xylulose-5P (Xu5P), where flux bifurcates between

the recycling non-oxPPP and the phosphoketolase "shunt."
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Figure 1: Metabolic fate of D-[13C5]xylose. Blue nodes indicate upstream pentose

metabolism; Red nodes represent non-oxidative PPP intermediates; Green nodes are glycolytic

outputs. The red arrow highlights the Phosphoketolase shunt, a critical target for 13C flux

analysis.

Experimental Protocol: Self-Validating Systems
To ensure data integrity, the experimental design must prevent "metabolic blurring"—the

alteration of metabolite pools during sampling.

Culture & Labeling[4]
Medium: Chemically defined minimal medium (e.g., Verduyn or M9) is mandatory. Complex

media (Yeast Extract) contain unlabeled carbon sources that dilute isotopic enrichment,

rendering flux calculations impossible.

Tracer Concentration: 10–20 g/L D-[13C5]xylose (99% enrichment).

Steady-State Requirement: Harvest samples only during the mid-exponential phase (OD600

1.0–2.0) where metabolic flux is constant (pseudo-steady state).

The "Cold Methanol" Quenching Protocol
Critical Control Point: Metabolism operates on a millisecond timescale. Slow quenching causes

ATP turnover and degradation of phosphorylated sugars (Xu5P, S7P).

The Protocol:

Preparation: Pre-chill 60% Methanol (v/v) to -40°C using a cryostat or dry ice/ethanol bath.

Rapid Filtration (The "Gold Standard"):

Apply vacuum to a 0.45 µm nylon membrane filter.

Pipette 1–5 mL of culture onto the filter.

Immediately (< 2 seconds) wash with 5 mL of 37°C distilled water (to remove extracellular

labeled xylose).
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Transfer the filter paper instantaneously into the -40°C Methanol quenching solution.

Why this method? Direct quenching of suspension cultures into methanol often causes

intracellular leakage due to cold shock before enzymes are deactivated. Filter-then-

quench minimizes leakage while maintaining speed [1].

Intracellular Metabolite Extraction
Boiling Ethanol Extraction:

Transfer the quenched filter/methanol mixture to a 75°C water bath for 3 minutes.

This denatures enzymes permanently and extracts polar metabolites (sugar phosphates).

Evaporation:

Dry the extract under nitrogen flow or vacuum concentrator (SpeedVac) to remove

methanol/ethanol.

Reconstitute in LC-MS grade water (typically 100 µL).

Analytical Workflow (LC-MS/MS)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is superior to

GC-MS for this application because it allows direct detection of phosphorylated intermediates

(Xu5P, S7P) without derivatization, which preserves the labile phosphate groups.

Chromatographic Separation
Column: Hydrophilic Interaction Liquid Chromatography (HILIC).[4]

Recommended: ZIC-pHILIC or Amide columns.

Reasoning: Isomers like Ribose-5P, Ribulose-5P, and Xylulose-5P have identical masses.

High-performance HILIC is required to chromatographically resolve these isomers before

they enter the MS.

Mass Spectrometry Parameters
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Operate in Negative Ion Mode (ESI-). Phosphorylated intermediates ionize best in negative

mode.

Metabolite
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (V)

Notes

Xylulose-5P 229.0 97.0 15
Monitor PO3-

fragment

Sedoheptulose-

7P
289.0 97.0 18

Critical non-

oxPPP marker

Fructose-6P 259.0 97.0 15
Glycolysis entry

point

Pyruvate 87.0 43.0 10
Downstream flux

output

Table 1: Key MRM transitions for xylose metabolites. Note: m/z values listed are for unlabeled

(M+0) species. You must program the MS to scan for M+0 through M+n (e.g., Xu5P M+0 to

M+5).

Data Interpretation & Flux Mapping[6][7][8][9]
Mass Isotopomer Distribution (MID) Analysis
Raw MS data provides the abundance of isotopologues (M+0, M+1... M+5).

Natural Isotope Correction: You must correct for the natural abundance of 13C (1.1%) and

Oxygen/Nitrogen isotopes using a correction matrix (e.g., using IsoCor or specialized Python

scripts) [2].

Fractional Enrichment Calculation:

Where

is the abundance of the isotopomer with

labeled carbons, and
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is the total carbon number.

Deciphering the Pathway
The MID vector acts as a fingerprint for the pathway used:

Scenario A: High M+5 in Xylulose-5P, High M+5 in Ribose-5P.

Interpretation: Direct conversion via non-oxidative PPP. The carbon skeleton is intact.

Scenario B: Appearance of M+2 Acetyl-Phosphate and M+3 GAP.

Interpretation: Active Phosphoketolase (PK) activity. The PK enzyme cleaves the C5

backbone into C2 + C3.

Scenario C: Complex M+1, M+2, M+3 mixtures in Fructose-6P.

Interpretation: Extensive scrambling via Transketolase/Transaldolase cycling. This

indicates high reversible flux in the non-oxPPP.

Workflow Diagram
The following diagram summarizes the complete experimental and analytical pipeline.
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Figure 2: End-to-end workflow for 13C-Metabolic Flux Analysis.[5] Color coding indicates

distinct experimental phases: Preparation (Grey), Biology (Blue), Critical Sampling (Red),

Chemistry (Yellow), Analysis (Green/Black).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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